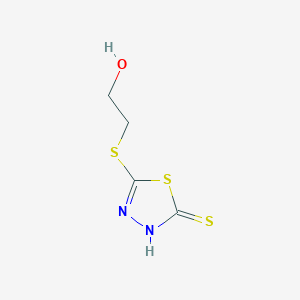
2-(5-oxo-2,5-dihydro-1H-1,2,3,4-tetrazol-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-oxo-2,5-dihydro-1H-1,2,3,4-tetrazol-2-yl)acetic acid is an organic compound that belongs to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-oxo-2,5-dihydro-1H-1,2,3,4-tetrazol-2-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with nitriles, followed by cyclization to form the tetrazole ring. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-oxo-2,5-dihydro-1H-1,2,3,4-tetrazol-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce reduced tetrazole derivatives. Substitution reactions can result in a variety of functionalized tetrazole compounds.
Aplicaciones Científicas De Investigación
2-(5-oxo-2,5-dihydro-1H-1,2,3,4-tetrazol-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(5-oxo-2,5-dihydro-1H-1,2,3,4-tetrazol-2-yl)acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrazole: A simpler tetrazole compound with similar reactivity.
5-Substituted Tetrazoles: Compounds with different substituents on the tetrazole ring, which can alter their chemical and biological properties.
Tetrazole Derivatives: Various derivatives with additional functional groups that enhance their utility in different applications.
Uniqueness
2-(5-oxo-2,5-dihydro-1H-1,2,3,4-tetrazol-2-yl)acetic acid is unique due to its specific structure, which combines the tetrazole ring with an acetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
374553-94-3 |
|---|---|
Fórmula molecular |
C3H4N4O3 |
Peso molecular |
144.09 g/mol |
Nombre IUPAC |
2-(5-oxo-1H-tetrazol-2-yl)acetic acid |
InChI |
InChI=1S/C3H4N4O3/c8-2(9)1-7-5-3(10)4-6-7/h1H2,(H,5,10)(H,8,9) |
Clave InChI |
RRRXKDJSULCXTB-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)N1NC(=O)N=N1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



